

Spectroscopic Profile of 4-Chloro-2,6-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylaniline

Cat. No.: B043096

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Chloro-2,6-dimethylaniline** (CAS No: 24596-18-7). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Chloro-2,6-dimethylaniline**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.88	s	2H	Ar-H
3.72	br s	2H	-NH ₂
2.18	s	6H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
142.1	C-NH ₂
129.2	Ar-C
122.9	Ar-C
122.0	C-Cl
17.6	-CH ₃

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Interpretation
3479, 3389	N-H stretch
2922	C-H stretch (aliphatic)
1622	N-H bend
1475	C=C stretch (aromatic)
851	C-H bend (aromatic)

Table 4: Mass Spectrometry (MS) Data (GC-MS)

m/z	Relative Intensity (%)	Assignment
157	34	[M+2] ⁺
155	100	[M] ⁺
140	85	[M-CH ₃] ⁺
120	15	[M-Cl] ⁺
105	20	[M-CH ₃ -Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Chloro-2,6-dimethylaniline** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid **4-Chloro-2,6-dimethylaniline** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

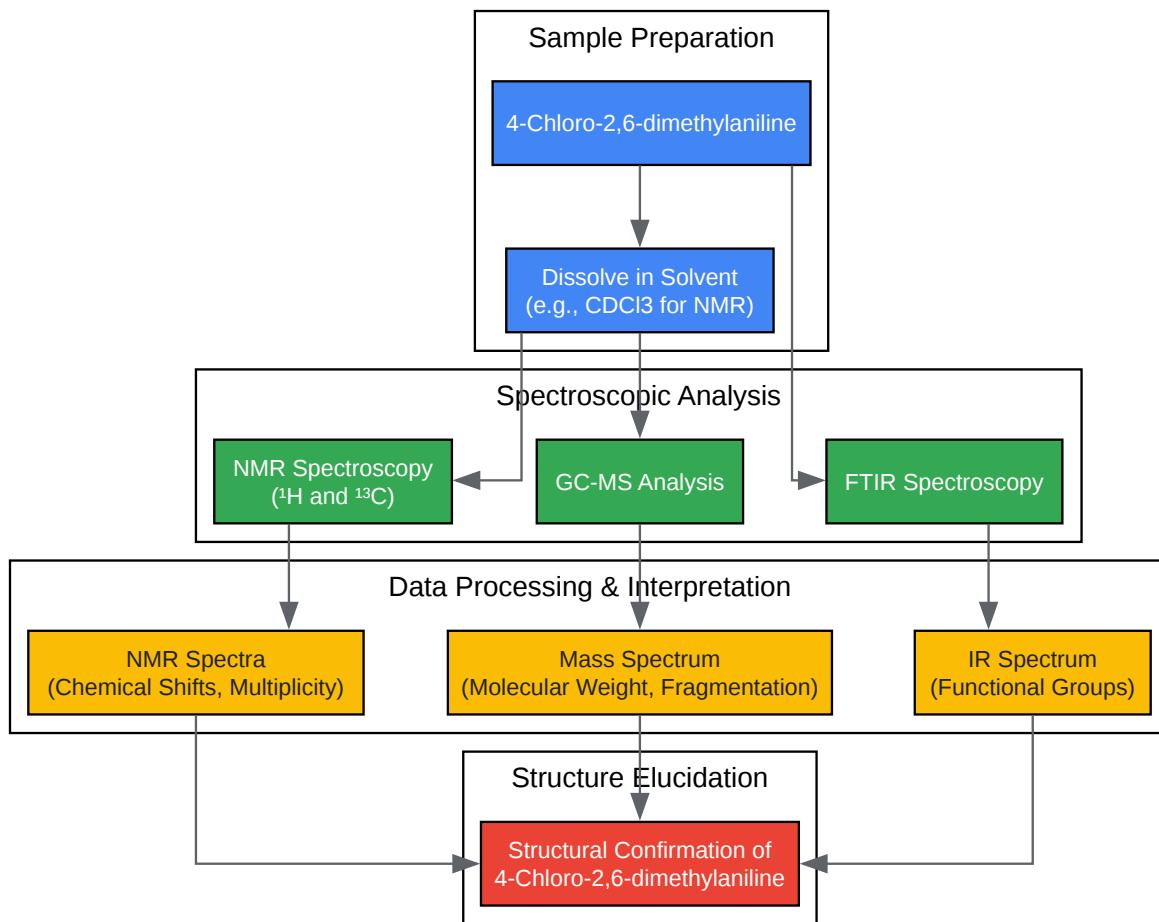
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **4-Chloro-2,6-dimethylaniline** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A capillary column suitable for the separation of aromatic amines was used. The oven temperature was programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer was operated in electron ionization (EI) mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Chloro-2,6-dimethylaniline**.

General Workflow for Spectroscopic Analysis

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Spectroscopic Analysis Workflow

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